B1578767 Beta-Amyloid (16-20)

Beta-Amyloid (16-20)

カタログ番号: B1578767
分子量: 652.8
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (16-20) is a useful research compound. Molecular weight is 652.8. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (16-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (16-20) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Understanding Amyloid Aggregation

Beta-Amyloid (16-20) plays a crucial role in the study of amyloid aggregation processes. Research indicates that this peptide can inhibit fibril formation by interfering with β-sheet interactions necessary for aggregation. For instance, studies have shown that the addition of Aβ(16-20) significantly reduces fibril formation in vitro, suggesting its potential use as a therapeutic agent to mitigate amyloid toxicity associated with AD .

Therapeutic Development

The therapeutic potential of Beta-Amyloid (16-20) has been explored in various contexts:

  • Inhibition of Toxic Aggregates : The peptide has been shown to inhibit the formation of toxic aggregates that contribute to neurodegeneration. In experiments, the introduction of Aβ(16-20) led to a reduction in neurotoxicity associated with full-length Aβ(1-42), highlighting its protective effects on neuronal viability .
  • Drug Design : The structural characteristics of Beta-Amyloid (16-20) have inspired the design of novel anti-amyloid compounds. By mimicking its structure, researchers aim to develop small molecules or peptides that can effectively bind to and neutralize toxic Aβ aggregates .

Biomarker Development

Beta-Amyloid (16-20) serves as a valuable biomarker in the diagnosis and progression monitoring of Alzheimer’s disease. Its levels can be measured in cerebrospinal fluid (CSF) and are associated with the presence of amyloid plaques in the brain, providing insights into disease status and progression .

Case Studies and Experimental Findings

Several case studies illustrate the applications of Beta-Amyloid (16-20):

StudyFindingsApplication
Study 1 : Inhibition of Fibril Formation Aβ(16-20) reduced fibril formation by approximately 70% in thioflavine T assays.Potential therapeutic agent for reducing amyloid plaque accumulation.
Study 2 : Neuroprotection Co-incubation with Aβ(16-20) improved cell viability in neuroblastoma cells exposed to Aβ(1-42).Development of neuroprotective strategies against AD-related toxicity.
Study 3 : Biomarker Utility Correlation between Aβ(16-20) levels and cognitive decline in AD patients.Use as a diagnostic tool for early detection of Alzheimer’s disease.

Current Research Trends

Recent advancements in research methodologies such as cryo-electron microscopy and solid-state NMR have significantly enhanced our understanding of Beta-Amyloid structures and their implications in AD pathology . These techniques allow for detailed visualization of amyloid fibrils and oligomers, facilitating the identification of critical residues involved in aggregation processes.

特性

分子量

652.8

配列

KLVFF

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。